

# Application Notes and Protocols for Tertomotide (GV1001) in Phase 2 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing schedules for **Tertomotide** (GV1001) as investigated in various Phase 2 clinical trials. Detailed protocols for key experimental methodologies cited in these trials are also included to facilitate reproducibility and further research.

## Introduction

**Tertomotide** (also known as GV1001) is a 16-amino acid synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] Telomerase is overexpressed in the majority of cancer cells, making it an attractive target for cancer immunotherapy.[2] **Tertomotide** is designed to elicit a T-cell-mediated immune response against telomerase-expressing cells.[2] Beyond its application in oncology, **Tertomotide** is also being investigated for neurodegenerative diseases, such as Alzheimer's disease, due to its potential neuroprotective effects.[3] This document summarizes the dosing regimens of **Tertomotide** in Phase 2 clinical trials across different indications and provides detailed experimental protocols.

## Data Presentation: Tertomotide Phase 2 Dosing Schedules







The following table summarizes the quantitative data on **Tertomotide** (GV1001) dosing schedules from various Phase 2 clinical trials.



| Indication                           | Trial<br>Identifier                 | Dose(s)                                   | Route of<br>Administrat<br>ion | Dosing<br>Schedule                                                                                                                           | Adjuvant/C<br>ombination                                                                |
|--------------------------------------|-------------------------------------|-------------------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Alzheimer's<br>Disease               | NCT0318446<br>7,<br>NCT0518921<br>0 | 0.56 mg, 1.12<br>mg                       | Subcutaneou<br>s               | Once weekly<br>for 4 weeks,<br>then every 2<br>weeks.[3]                                                                                     | Donepezil<br>(ongoing<br>treatment)[4]                                                  |
| Benign<br>Prostatic<br>Hyperplasia   | -                                   | 0.4 mg, 0.56<br>mg                        | Intradermal                    | Every 2<br>weeks for a<br>total of 7<br>injections.[5]                                                                                       | Not specified                                                                           |
| Progressive<br>Supranuclear<br>Palsy | NCT0581965<br>8                     | 0.56 mg, 1.12<br>mg                       | Subcutaneou<br>s               | Once weekly<br>for 4 weeks,<br>then every 2<br>weeks for 20<br>weeks.[6]                                                                     | Not specified                                                                           |
| Non-Small<br>Cell Lung<br>Cancer     | Phase I/II                          | 112 μg (0.112<br>mg), 560 μg<br>(0.56 mg) | Intradermal                    | Not specified in detail, 10-week treatment period with booster vaccinations.                                                                 | HR2822<br>(hTERT<br>peptide), GM-<br>CSF                                                |
| Colorectal<br>Cancer                 | Phase II                            | 0.56 mg                                   | Intradermal                    | Days 1, 3, 5,<br>and 8 of the<br>first<br>chemotherap<br>y cycle, then<br>once on day<br>1 of<br>subsequent<br>cycles (every<br>2 weeks).[7] | Concomitant chemotherap y and targeted agents (bevacizuma b, cetuximab, or aflibercept) |



## **Experimental Protocols T-Cell Proliferation Assay**

This assay is crucial for evaluating the immunogenicity of **Tertomotide** by measuring the proliferation of T-cells in response to the peptide.

Objective: To determine the ability of **Tertomotide** (GV1001) to induce a specific T-cell proliferative response in peripheral blood mononuclear cells (PBMCs) from vaccinated patients.

#### Materials:

- X-VIVO 15 medium
- Pooled human serum
- GV1001 peptide (20 μg/ml)
- Interleukin-2 (IL-2)
- Phytohaemagglutinin (PHA)
- [3H]-thymidine
- 48-well and 96-well round-bottom plates
- Ficoll-Paque
- Centrifuge
- Incubator (37°C, 5% CO2)
- Scintillation counter

### Methodology:

 PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.



#### Cell Culture and Stimulation:

- Thaw cryopreserved PBMCs and seed them in a 48-well plate at a concentration of 2 x 106 cells/well in X-VIVO 15 medium supplemented with 10% pooled human serum.
- Add GV1001 peptide to a final concentration of 20 μg/ml.
- After 3 days of culture, change the media and add IL-2 to a final concentration of 10 units/ml.
- · Restimulation and Proliferation Assay:
  - On day 11, harvest the GV1001-enriched cells and aliquot them into a 96-well roundbottom plate at 1 x 105 cells/well.
  - Add irradiated autologous PBMCs (1 x 105 cells/well) to act as antigen-presenting cells.
  - Test for GV1001-specific proliferation by adding:
    - Control media
    - Media with 20 μg/ml GV1001
    - Media with 5 μg/ml PHA (positive control)
  - After 48 hours of incubation, add 1 μCi/well of [3H]-thymidine.
  - Incubate for an additional 16 hours before harvesting and counting the incorporated radioactivity using a scintillation counter.[8]
- Data Analysis:
  - Calculate the Stimulation Index (SI) by dividing the counts per minute (cpm) of the GV1001-stimulated wells by the cpm of the control media wells.
  - A positive proliferative response is defined as an SI > 2.

### Intradermal Administration of Tertomotide

## Methodological & Application





Objective: To provide a standardized protocol for the intradermal administration of the **Tertomotide** vaccine in a clinical trial setting.

#### Materials:

- Lyophilized Tertomotide (GV1001) peptide
- Sterile 0.9% normal saline for reconstitution
- Tuberculin syringe with a 27- to 30-gauge needle
- Alcohol swabs
- Sterile gauze

### Methodology:

- Reconstitution: Reconstitute the lyophilized GV1001 with the specified volume of 0.9% normal saline (e.g., 0.3 ml) to achieve the desired concentration.[7] Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
- Site Preparation: Select an injection site, typically the lower abdomen or the deltoid region.[7] Cleanse the area with an alcohol swab and allow it to air dry.
- Administration:
  - Stretch the skin taut at the injection site.
  - Insert the needle at a 5 to 15-degree angle with the bevel facing up. The needle tip should be visible through the skin.
  - Slowly inject the reconstituted **Tertomotide** solution. A small wheal or bleb should form at the injection site.
  - Withdraw the needle and apply gentle pressure with sterile gauze if needed. Do not massage the area.



• Post-Administration: Observe the patient for any immediate local or systemic reactions as per the clinical trial protocol.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Proposed signaling pathway of **Tertomotide**'s extra-telomeric effects.





Click to download full resolution via product page

Caption: Experimental workflow for the T-cell proliferation assay.





Click to download full resolution via product page

Caption: General protocol for intradermal administration of **Tertomotide**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Facebook [cancer.gov]



- 2. What is Tertomotide hydrochloride used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. lonzabio.jp [lonzabio.jp]
- 5. proimmune.com [proimmune.com]
- 6. benchchem.com [benchchem.com]
- 7. GV1001 reduces neurodegeneration and prolongs lifespan in 3xTg-AD mouse model through anti-aging effects PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Tertomotide (GV1001) in Phase 2 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12754959#dosing-schedule-for-tertomotide-in-phase-2-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com